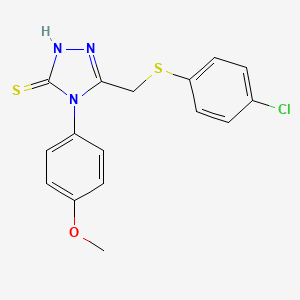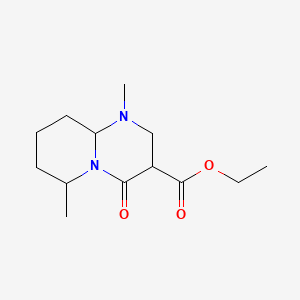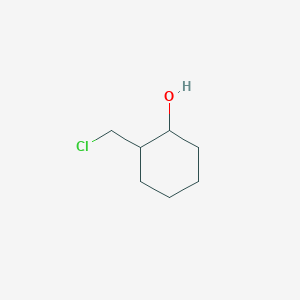
2-(4-Methylcycloheptyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylcycloheptyl)ethanol is an organic compound with the chemical formula C10H20O. It belongs to the class of alcohols, characterized by the presence of a hydroxyl (-OH) group attached to a carbon atom. This compound is notable for its unique structure, which includes a cycloheptyl ring substituted with a methyl group and an ethanol side chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylcycloheptyl)ethanol can be achieved through several methods:
Grignard Reaction: One common method involves the reaction of 4-methylcycloheptanone with ethylmagnesium bromide (a Grignard reagent) followed by hydrolysis. This reaction proceeds under anhydrous conditions and typically requires a solvent such as diethyl ether or tetrahydrofuran (THF).
Reduction of Ketones: Another method involves the reduction of 4-methylcycloheptanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-(4-Methylcycloheptyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.
Reduction: NaBH4 or LiAlH4 in anhydrous conditions.
Substitution: SOCl2 or PBr3 in the presence of a base like pyridine.
Major Products
Oxidation: 4-Methylcycloheptanone or 4-Methylcycloheptanal.
Reduction: 4-Methylcycloheptane.
Substitution: 2-(4-Methylcycloheptyl)chloride or 2-(4-Methylcycloheptyl)bromide.
科学的研究の応用
2-(4-Methylcycloheptyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: It may serve as a precursor for the synthesis of bioactive compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of 2-(4-Methylcycloheptyl)ethanol involves its interaction with biological membranes and proteins. The hydroxyl group can form hydrogen bonds with amino acid residues, affecting protein structure and function. Additionally, the hydrophobic cycloheptyl ring can insert into lipid bilayers, altering membrane fluidity and permeability.
類似化合物との比較
Similar Compounds
Cycloheptanol: Similar structure but lacks the methyl substitution.
2-Cycloheptylethanol: Similar structure but lacks the methyl substitution on the cycloheptyl ring.
4-Methylcyclohexanol: Similar structure but with a six-membered ring instead of a seven-membered ring.
Uniqueness
2-(4-Methylcycloheptyl)ethanol is unique due to the presence of both a methyl-substituted cycloheptyl ring and an ethanol side chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
特性
CAS番号 |
5452-80-2 |
|---|---|
分子式 |
C10H20O |
分子量 |
156.26 g/mol |
IUPAC名 |
2-(4-methylcycloheptyl)ethanol |
InChI |
InChI=1S/C10H20O/c1-9-3-2-4-10(6-5-9)7-8-11/h9-11H,2-8H2,1H3 |
InChIキー |
RTDQNBGTIROCLY-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(CC1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,3,4,4-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12915859.png)

![3,6-Dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12915873.png)
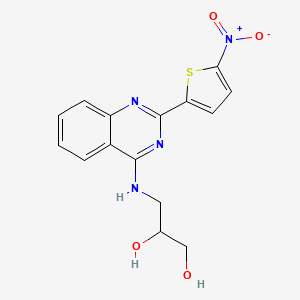
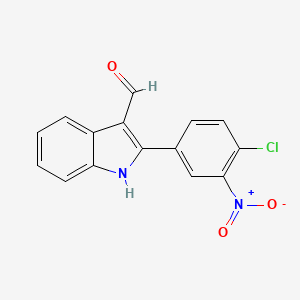
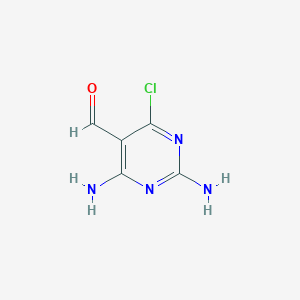
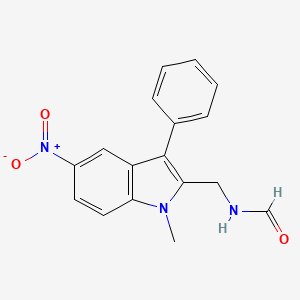
![4-amino-1,5,6,8-tetrazatricyclo[7.5.0.03,7]tetradeca-3,6,8-trien-2-one](/img/structure/B12915889.png)
![5-[(3-Nitrophenoxy)methyl]-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole](/img/structure/B12915890.png)
